4-(4-Bromophenyl)morpholine
Overview
Description
4-(4-Bromophenyl)morpholine is an organic compound with the molecular formula C10H12BrNO. It is a halogenated heterocyclic compound, specifically a brominated derivative of morpholine. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)morpholine can be synthesized through several methods. One common method involves the reaction of 4-bromoaniline with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or toluene. The general reaction scheme is as follows:
4-Bromoaniline+Morpholine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Various substituted morpholine derivatives.
Oxidation: Oxidized bromophenylmorpholine derivatives.
Reduction: Phenylmorpholine and related compounds.
Scientific Research Applications
4-(4-Bromophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)morpholine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic attack, leading to the formation of intermediates that interact with biological molecules. This interaction can inhibit the growth of microorganisms by disrupting their cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 4-(4-Bromophenyl)morpholine.
Phenylmorpholine: A reduced form of this compound.
4-Bromo-N,N-dimethylaniline: Another brominated aromatic compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a brominated aromatic ring and a morpholine moiety. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(4-bromophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTKZWNRUPTHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469608 | |
Record name | 4-(4-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30483-75-1 | |
Record name | 4-(4-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the successful coupling of 4-(4-bromophenyl)morpholine with AgSCF3 significant in the context of the research?
A1: this compound serves as a model substrate in this study, demonstrating the effectiveness of the developed reaction conditions. The researchers initially hypothesized that the reductive elimination step, crucial for forming the Ar-SCF3 bond, would be challenging due to the low nucleophilicity of the SCF3 anion. The successful coupling of this compound, with its electron-donating morpholine substituent, to yield the corresponding aryl trifluoromethyl sulfide (compound 13 in the paper) provided early evidence that this novel palladium-catalyzed method could overcome the inherent difficulties of this transformation. [] This success paved the way for exploring the reaction's applicability to a broader range of substrates, including those with varying electronic properties and functional groups.
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